molecular formula C17H21N7 B12243962 4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12243962
M. Wt: 323.4 g/mol
InChI Key: JFSRJWQTLMBZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and an imidazo[1,2-b]pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[1,2-b]pyridazine intermediate, which is then coupled with a piperazine derivativeCommon reagents used in these reactions include bromine, iodine, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of bromo or iodo derivatives .

Scientific Research Applications

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H21N7/c1-12-10-13(2)20-17(19-12)23-8-6-22(7-9-23)16-5-4-15-18-14(3)11-24(15)21-16/h4-5,10-11H,6-9H2,1-3H3

InChI Key

JFSRJWQTLMBZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.